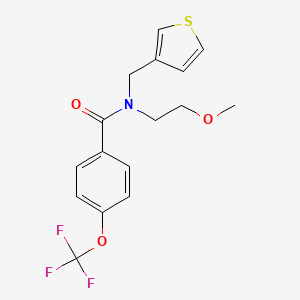

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide

Description

N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy group at the para position of the benzoyl moiety, alongside dual N-substituents: a 2-methoxyethyl group and a thiophen-3-ylmethyl group. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thiophene moiety may contribute to π-π interactions in biological targets.

Properties

IUPAC Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3S/c1-22-8-7-20(10-12-6-9-24-11-12)15(21)13-2-4-14(5-3-13)23-16(17,18)19/h2-6,9,11H,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDBGFHOOYLFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide is a synthetic compound with potential applications in pharmacology. Its unique structure, characterized by the presence of a trifluoromethoxy group and a thiophene moiety, suggests diverse biological activities. This article reviews the compound's biological activity based on available research, including its effects on various cellular targets and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is . The structural components include:

- Trifluoromethoxy group : Known for enhancing lipophilicity and metabolic stability.

- Thiophene ring : Often associated with biological activity, including antimicrobial and anticancer properties.

- Methoxyethyl side chain : May influence solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of cancer treatment and antimicrobial efficacy.

Anticancer Activity

Several studies have investigated the compound's potential as an anticancer agent. For example:

- Cell Line Studies : The compound demonstrated significant antiproliferative effects against multiple cancer cell lines, including breast (MCF-7) and colorectal (HCT116) cancer cells. The IC50 values ranged from 1.5 to 5.0 µM, indicating potent activity compared to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibited antimicrobial properties:

- Bacterial Strains Tested : It showed selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µM .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.

Case Studies

- In Vitro Studies on Cancer Cells : A study highlighted the compound's ability to induce apoptosis in MCF-7 cells through caspase activation, suggesting a potential role in cancer therapy .

- Antioxidant Properties : In addition to its anticancer effects, the compound demonstrated antioxidant capabilities in cellular models, which could contribute to its overall therapeutic profile by reducing oxidative stress .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

- 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (): This compound replaces the thiophen-3-ylmethyl group with a thieno-pyrimidinyl moiety. IR data (νC=O at ~1660 cm⁻¹) and NMR shifts (δ ~7.5–8.5 ppm for aromatic protons) align with benzamide derivatives, but the thieno-pyrimidine scaffold may enhance planar rigidity, affecting solubility .

N-(Benzo[b]thiophen-3-ylmethyl)-N-(4-sulfamoylphenethyl)benzamide () :

The sulfamoylphenethyl group introduces hydrogen-bonding capabilities, contrasting with the 2-methoxyethyl group in the target compound. ESI-HRMS data (m/z 577.0665) confirms molecular stability, while the benzo[b]thiophene substituent may improve membrane permeability due to increased hydrophobicity .

Cytotoxic and Anti-Tumor Potential

- HPAPB (): N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide exhibits IC₅₀ values of 100–200 μM against HepG2 and A549 cells. The target compound’s trifluoromethoxy group may enhance cytotoxicity compared to HPAPB’s hydroxamic acid moiety, though its LD₅₀ and pharmacokinetic profile (e.g., t₁/₂, AUC) remain to be tested .

Triazole-Based Derivatives () :

Docking scores (e.g., -8.54 Kcal/mol for K1 against HDAC8) suggest triazole benzamides as HDAC inhibitors. The target compound’s thiophene and methoxyethyl groups could modulate HDAC binding, though computational modeling is needed for direct comparison .

Anti-Oxidant Activity ()**:

Substituted benzamides with phenolic hydroxyl or methoxy groups (e.g., A8, H10) show >85% inhibition in antioxidant assays. The target compound lacks these groups, but its trifluoromethoxy moiety may scavenge radicals via electron-deficient aromatic systems, warranting experimental validation .

Data Tables

Table 1: Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.